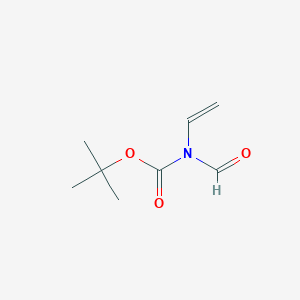

tert-Butyl formyl(vinyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

tert-butyl N-ethenyl-N-formylcarbamate |

InChI |

InChI=1S/C8H13NO3/c1-5-9(6-10)7(11)12-8(2,3)4/h5-6H,1H2,2-4H3 |

InChI Key |

YRKQGVKNOMYVAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C=C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Formyl Vinyl Carbamate

Direct Synthetic Pathways to tert-Butyl Formyl(vinyl)carbamate

Direct synthetic strategies to this compound primarily involve the modification of a pre-existing N-vinyl-tert-butylcarbamate core or the introduction of a vinyl group to an N-formyl precursor.

Formylation Reactions of N-Vinyl-tert-butylcarbamates

The introduction of a formyl group onto the nitrogen atom of N-vinyl-tert-butylcarbamate is a key transformation. This can be approached through oxidative cleavage or transition-metal-catalyzed methods.

While direct oxidative formylation of N-vinyl-tert-butylcarbamate is not extensively documented, analogous reactions suggest its feasibility. The oxidative cleavage of the vinyl double bond is a well-established transformation. researchgate.netnih.gov One plausible, though not explicitly reported, pathway involves a two-step sequence: dihydroxylation of the vinyl group followed by oxidative cleavage of the resulting diol.

Initially, the N-vinyl-tert-butylcarbamate would undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). researchgate.net The resulting N-(1,2-dihydroxyethyl)-tert-butylcarbamate could then be subjected to oxidative cleavage with an oxidant like sodium periodate (B1199274) (NaIO₄) to furnish the desired this compound. A similar ruthenium-catalyzed aerobic C=C bond cleavage of enamines to yield formamides under visible light irradiation has also been reported, suggesting another potential avenue for this transformation. orgsyn.org

Table 1: Plausible Conditions for Oxidative Cleavage Approach

| Step | Reagents and Conditions | Intermediate/Product | Analogous Reaction Reference |

|---|---|---|---|

| 1. Dihydroxylation | OsO₄ (catalytic), NMO, acetone/water | tert-Butyl (1,2-dihydroxyethyl)carbamate | researchgate.net |

| 2. Oxidative Cleavage | NaIO₄, THF/water | This compound | researchgate.net |

A more direct and well-precedented method for the formylation of N-vinyl carbamates is through transition-metal-catalyzed hydroformylation. google.comnih.govnih.gov This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the vinyl group. Rhodium complexes with chiral diazaphospholane ligands have been shown to be particularly effective for the asymmetric hydroformylation of N-vinyl carboxamides and carbamates. google.com This method can produce the corresponding 1,2-amino aldehydes with high regioselectivity and enantioselectivity. google.com

The reaction typically employs a rhodium catalyst, such as a complex of a diazaphospholane ligand, under a carbon monoxide and hydrogen atmosphere. The choice of ligand is crucial for controlling the regioselectivity, favoring the formation of the branched aldehyde product. google.com

Table 2: Rhodium-Catalyzed Hydroformylation of N-Vinyl Carbamates

| Substrate | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Vinyl Carbamate (B1207046) | Rh(acac)(CO)₂ / Chiral Diazaphospholane | CO/H₂ (e.g., 80 psi), Solvent (e.g., Toluene), RT | Corresponding 1,2-amino aldehyde | High | google.com |

Integration of the Vinyl Moiety into N-Formyl-tert-butylcarbamate Precursors

The alternative direct approach involves the vinylation of a pre-formed N-formyl-tert-butylcarbamate. However, the direct C-vinylation of N-formyl carbamates is a challenging transformation and is not well-documented in the scientific literature. General methods for the N-vinylation of amides and carbamates often require specific catalysts and conditions that may not be compatible with the formyl group.

Hypothetically, transition-metal-catalyzed cross-coupling reactions could be explored. For instance, a copper- or palladium-catalyzed coupling of N-formyl-tert-butylcarbamate with a vinylating agent like a vinylboronic acid or a vinyl halide could be envisioned. However, the reactivity of the N-H bond in the formylated carbamate and potential side reactions involving the formyl group would need to be carefully managed. Photoredox catalysis has also emerged as a powerful tool for C-H vinylation, including the α-vinylation of N-Boc α-amino acids, which could offer a potential, though unexplored, route. orgsyn.org

Multi-Step Synthetic Routes and Precursor Derivatization

Given the challenges of some direct approaches, multi-step syntheses starting from more readily available materials offer a more practical and versatile strategy for obtaining this compound.

Synthesis from Readily Available Starting Materials

A logical multi-step synthesis would commence with the preparation of key precursors, namely tert-butyl carbamate and N-vinyl-tert-butylcarbamate.

A common and efficient method for the synthesis of tert-butyl carbamate involves the reaction of tert-butanol (B103910) with sodium cyanate (B1221674) in the presence of trifluoroacetic acid. prepchem.com This one-step procedure provides the carbamate in good yields.

The subsequent step is the synthesis of N-vinyl-tert-butylcarbamate. This can be achieved through the reaction of tert-butanol with vinyl isocyanate in the presence of a catalyst like dibutyl-tin dilaurate. Vinyl isocyanate itself can be synthesized from the corresponding vinyl-containing precursors. combichemistry.comacs.orgontosight.ainih.gov

With N-vinyl-tert-butylcarbamate in hand, the final formylation step can be carried out using the transition-metal-catalyzed hydroformylation methodology described in section 2.1.1.2. This multi-step approach provides a reliable and scalable route to the target compound.

Table 3: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | tert-Butanol | NaOCN, CF₃COOH, Benzene (B151609) | tert-Butyl carbamate | prepchem.com |

| 2 | tert-Butanol | Vinyl isocyanate, Dibutyl-tin dilaurate, Ethyl acetate | N-Vinyl-tert-butylcarbamate | |

| 3 | N-Vinyl-tert-butylcarbamate | Rh(acac)(CO)₂, Chiral Diazaphospholane, CO/H₂ | This compound | google.com |

Strategic Functionalization of Carbamate and Vinyl Moieties

The core challenge in synthesizing this compound lies in the selective and sequential introduction of three distinct groups—tert-butoxycarbonyl, vinyl, and formyl—onto a single nitrogen atom. The reactivity of each group must be considered to devise a synthetic route that avoids unwanted side reactions.

The tert-butyl carbamate (Boc) group is a cornerstone of modern organic synthesis, primarily used as a protecting group for amines. nih.gov Its introduction is a critical first step in a plausible synthesis of the target molecule. One of the most prevalent methods involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This method is widely adopted due to its efficiency and the mild conditions required.

Another established procedure for synthesizing the parent tert-butyl carbamate involves the reaction of tert-butyl alcohol with sodium cyanate in the presence of trifluoroacetic acid. orgsyn.org This method provides good yields of the carbamate, which can then serve as a precursor for further functionalization.

Alternative routes include the Curtius rearrangement of an acyl azide (B81097) generated from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This pathway leads to an isocyanate intermediate that can be trapped to form the desired carbamate. organic-chemistry.org The choice of method often depends on the starting material and the compatibility of other functional groups present in the molecule. For instance, the selective protection of diamines can be achieved with high efficiency using alkyl phenyl carbonates as electrophiles, avoiding the need for chromatographic purification. orgsyn.org

Introducing a vinyl group onto a carbamate nitrogen is a more complex transformation. One potential strategy involves the palladium-catalyzed vinylation of a pre-formed tert-butyl carbamate. Such cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds.

Alternatively, the synthesis can start from a molecule already containing the vinyl group, such as vinylamine (B613835), which would then be protected with the Boc group. However, the stability and availability of vinylamine can be a limiting factor. A more practical approach involves the synthesis of vinyl carbamates from stable precursors. For example, vinyl carbamate epoxide, a reactive intermediate, can be synthesized from vinyl carbamate through reaction with dimethyldioxirane. nih.gov While this specific epoxide is a metabolite, the underlying transformation highlights a potential route to functionalized vinyl carbamates.

Another patented method describes the synthesis of vinyl carbonates, which serve as precursors for vinyl carbamates, thereby avoiding the use of hazardous reagents like phosgene (B1210022) and organomercury intermediates. google.com Olefination reactions, which are fundamental in creating carbon-carbon double bonds, also offer pathways to vinyl compounds that could be subsequently converted to the target carbamate. organic-chemistry.org

Methodological Advancements in Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the multi-step synthesis of complex molecules like this compound. Key parameters include the choice of solvent, catalyst, and ligands.

The solvent system plays a crucial role in the kinetics and outcome of carbamate synthesis. nih.gov The rate of carbamate formation and decomposition can be significantly influenced by the solvent's polarity and its ability to stabilize intermediates or transition states. researchgate.netresearchgate.net For example, in the synthesis of tertiary amines through the alkylation of carbamates, acetonitrile (B52724) was found to be a suitable solvent for both the initial carbamate cleavage and the subsequent SN2 reaction. nih.gov The decomposition kinetics of ammonium (B1175870) carbamate, a related compound, were shown to be significantly altered by dissolution in ethylene (B1197577) glycol, which decreased the activation energy. consensus.app

The conformational equilibrium of carbamates, which can affect their reactivity, is also strongly influenced by the solvent. nih.govnih.gov

Organocatalysis has emerged as a powerful strategy in modern synthesis, offering metal-free alternatives that can provide high yields and enantioselectivity. nih.gov In the context of carbamate synthesis, organocatalytic methods can be applied to various steps. For instance, thiourea (B124793) catalysts have been successfully used in the Michael addition to form precursors like (Z)-tert-butyl (2-nitrovinyl)carbamate. nih.gov Chiral phosphoric acids are another class of organocatalysts that have proven effective in asymmetric syntheses, such as the aminalization of tetrahydrodibenzodiazocines, demonstrating their potential for creating complex nitrogen-containing molecules with high stereocontrol. nih.gov These catalysts function by activating substrates through hydrogen bonding, enabling reactions to proceed under mild conditions.

For transition-metal-catalyzed reactions, such as the vinylation or arylation of carbamates, the choice of catalyst and ligand is critical for efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are frequently employed for the synthesis of N-protected anilines from tert-butyl carbamate and aryl halides. sigmaaldrich.comnih.gov

Ligand design plays a pivotal role in modulating the reactivity and stability of the metal catalyst. nih.gov For copper-hydride-catalyzed hydroformylation of olefins, a related transformation involving C-C bond formation, extensive screening of bisphosphine ligands identified S-DTBM-SEGPHOS as optimal for achieving high yields and regioselectivity. acs.orgacs.org The ligand influences the electronic and steric environment of the metal center, thereby controlling the reaction's outcome. In zinc-catalyzed amide cleavage, the use of specific ferrocene-based phosphine (B1218219) ligands enabled the transformation under mild conditions. acs.org

Catalyst Screening and Ligand Design for Improved Efficiency

Transition Metal Catalysis (e.g., Palladium, Copper)

The synthesis of carbamates, including vinyl carbamates, can be effectively achieved through the use of transition metal catalysis, with palladium and copper complexes being particularly prominent. These metals facilitate key bond-forming reactions that are central to constructing the carbamate moiety and introducing vinyl groups.

Copper-Catalyzed Syntheses: Copper catalysts have proven versatile in the formation of C-N bonds, a critical step in carbamate synthesis. A notable method involves the copper-catalyzed C(sp³)–H carbamation reaction, which allows for the direct conversion of unactivated alkanes and isocyanates into tertiary carbamates. nih.gov In a proposed mechanism for this type of transformation, a copper(I) species catalyzes the homolytic cleavage of a peroxide, generating a tert-butoxy (B1229062) radical. This radical then reacts with an isocyanate, and subsequent oxidation of the copper(I) species gives a Cu(II)–amide species. An alkyl radical, formed by hydrogen abstraction from an alkane, combines with the Cu(II)–amide to produce a Cu(III) intermediate. Finally, reductive elimination from this Cu(III) species affords the tertiary carbamate and regenerates the active Cu(I) catalyst. nih.gov This method highlights copper's ability to forge C-N bonds under relatively mild conditions.

Copper catalysis is also instrumental in the synthesis of vinyl sulfides from vinyl halides and thiols, a reaction that shares mechanistic similarities with the formation of vinyl carbamates. A mild, palladium-free method utilizes the soluble copper(I) catalyst [Cu(phen)(PPh₃)₂]NO₃ to produce vinyl sulfides in good to excellent yields with retention of stereochemistry. organic-chemistry.org This demonstrates the potential of copper catalysts to facilitate the coupling of vinyl groups, a key structural element of this compound.

Interactive Table 1: Examples of Copper-Catalyzed Reactions Relevant to Carbamate Synthesis

| Catalyst System | Reactants | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Copper(I) iodide–phenanthroline / (tBuO)₂ | Alkane + Isocyanate | Tertiary Carbamate | C(sp³)–H Carbamation | nih.gov |

| [Cu(phen)(PPh₃)₂]NO₃ | Vinyl Halide + Thiol | Vinyl Sulfide | C-S Cross-Coupling | organic-chemistry.org |

| Copper Catalyst | Vinyl Arene + CO₂ + B₂pin₂ | Boron-functionalized α-aryl carboxylic acid | Boracarboxylation | researchgate.net |

Palladium-Catalyzed Syntheses: Palladium catalysts are renowned for their efficiency in C-H activation and C-N bond formation, which are foundational to advanced carbamate synthesis. For instance, the intramolecular cyclization of 2-acetaminobiphenyl to N-acetylcarbazole is achieved using a palladium catalyst like Pd(OAc)₂ with an oxidant such as Cu(OAc)₂. nih.gov This reaction proceeds through the selective functionalization of an arene C-H bond and the subsequent formation of a C-N bond, demonstrating palladium's utility in constructing nitrogen-containing heterocyclic systems that can be analogous to parts of the carbamate structure. nih.gov While this example leads to a carbazole, the underlying principles of palladium-catalyzed C-N bond formation are broadly applicable.

Furthermore, palladium-catalyzed reactions have been developed for the direct formation of C(vinyl)-C(vinyl) bonds through the double activation of C(vinyl)-H bonds. researchgate.netrsc.org Such methodologies, often employing a Pd(OAc)₂ catalyst system, are crucial for synthesizing molecules with specific vinyl architectures. researchgate.net

Temperature and Concentration Effects on Reaction Outcomes

The outcome of chemical syntheses, including those for carbamates, is highly sensitive to reaction conditions such as temperature and reactant concentration.

Temperature: Temperature control is critical in the synthesis of tert-butyl carbamates. For certain procedures, the reaction temperature has been observed to have minimal effect on the yield within a specific range, such as 20–50 °C. orgsyn.org However, deviating significantly from the optimal temperature can have profound consequences. For example, in a copper-catalyzed reaction to form a tertiary carbamate, elevating the temperature to 150 °C can lead to the thermal cleavage of the tert-butoxycarbonyl protecting group, directly yielding the corresponding free amine instead of the carbamate. nih.gov The melting range of the final product can also vary significantly depending on the rate of heating. orgsyn.org

Concentration and Agitation: The concentration of reactants and the physical agitation of the reaction mixture can also markedly influence the yield. In the preparation of tert-butyl carbamate, it has been noted that vigorous agitation can significantly lower the product yield, with optimal results achieved at slower stirring rates of 40–120 rpm. orgsyn.org The concentration of reagents is also a factor; for instance, the choice of solvent can markedly affect the yield, with benzene or methylene (B1212753) chloride often providing superior results for carbamate synthesis from alcohols. orgsyn.org

Interactive Table 2: Influence of Temperature and Agitation on Carbamate Synthesis

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Temperature | 20–50 °C | Little effect on yield for a specific tert-butyl carbamate synthesis. | orgsyn.org |

| Temperature | 150 °C | Can cause cleavage of the tert-butoxycarbonyl group. | nih.gov |

| Agitation | Vigorous Stirring | Markedly lowers the yield. | orgsyn.org |

| Agitation | 40–120 rpm | Optimum stirring rate for higher yield. | orgsyn.org |

Isolation and Purification Techniques for High Purity (e.g., Column Chromatography, Recrystallization)

Achieving high purity of the target compound is the final and crucial stage of synthesis. For tert-butyl carbamate and its derivatives, column chromatography and recrystallization are standard and effective purification methods.

Column Chromatography: Flash chromatography is a widely used technique for purifying carbamate products. For example, after a cyclization reaction to form a tetrahydrofuran (B95107) derivative bearing a tert-butyl carbamate group, the crude product was purified by flash chromatography using a mixture of petroleum ether and diethyl ether as the eluent to yield a pure crystalline solid. mdpi.com This method is particularly useful for separating the desired product from unreacted starting materials and reaction byproducts.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl Formyl Vinyl Carbamate

Reactions Involving the Formyl Moiety

The formyl group, an aldehyde functionality directly attached to the nitrogen atom of the carbamate (B1207046), is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent Boc-carbamate group.

Nucleophilic Additions to the Aldehyde Carbonyl

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate. libretexts.org The rate and reversibility of the addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) and hydride reagents, add irreversibly to the carbonyl group. masterorganicchemistry.com Weaker nucleophiles, such as alcohols, water, and amines, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.combyjus.com

For instance, the reaction with primary amines would be expected to initially form a hemiaminal intermediate, which could then dehydrate to form an imine. byjus.com The presence of an acid catalyst can facilitate this process by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Predicted Nucleophilic Addition Reactions at the Formyl Group

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Organolithium (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol | Protic solvent (e.g., ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Primary Amine (R-NH₂) | Imine | Mild acid or base catalysis |

| Alcohol (R-OH) | Hemiacetal/Acetal | Acid catalysis |

Oxidation and Reduction Potentials of the Formyl Group

The formyl group in tert-butyl formyl(vinyl)carbamate can undergo both oxidation and reduction, characteristic reactions of aldehydes.

Oxidation: The formyl group can be oxidized to a carboxylic acid functionality. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant would need to be carefully considered to avoid potential side reactions involving the vinyl group. For N-formyl compounds, oxidative N-formylation of secondary amines using methanol (B129727) as a formyl source has been reported with catalysts like bimetallic AuPd–Fe₃O₄ nanoparticles under an oxygen atmosphere. nih.govdntb.gov.ua This suggests that the formyl group in the target molecule could potentially be further oxidized.

Reduction: The formyl group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org Sodium borohydride is a milder reagent and is generally selective for aldehydes and ketones, making it a suitable choice to avoid reduction of the carbamate functionality. Lithium aluminum hydride is a more powerful reducing agent and would also effectively reduce the formyl group. acs.org The reduction of N-formyl derivatives with lithium aluminum hydride has been documented as a viable transformation. acs.org

Formyl C-H Activation and Functionalization (e.g., Amidation)

Recent advances in organic synthesis have demonstrated the potential for the activation of the formyl C-H bond for various transformations. While direct C-H activation of this compound has not been specifically reported, related systems suggest its feasibility. For instance, photocatalytic methods have been developed for the N-heteroarylation of aldehydes via formyl C-H activation, generating acyl radicals that can add to N-heteroaromatics. chemrxiv.org This type of reactivity could potentially be applied to this compound.

Furthermore, the formyl group can be a precursor for amidation reactions. N-formyl amides are valuable intermediates in organic synthesis. researchgate.net The conversion of amines to their N-formyl derivatives is a common strategy, and various methods exist for this purpose, including the use of formic acid or other formylating agents. researchgate.netnih.govbeilstein-journals.orgacs.orgnih.gov The formyl group of the target molecule could potentially undergo transformation to an amide through oxidative or other activation methods. For example, the direct N-formylation of amines can be achieved using various catalytic systems, highlighting the importance of the formamide (B127407) motif in synthesis. rsc.org

Transformations of the Vinyl Group

The vinyl group in this compound represents a site of unsaturation that can participate in a variety of addition and coupling reactions. The electronic nature of the vinyl group is influenced by the adjacent nitrogen atom of the carbamate, which can donate electron density through resonance, making it an enamide-like system.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-rich nature of the vinyl group, akin to an enamide, makes it a suitable component in cycloaddition reactions. nih.gov In particular, [3+2] cycloaddition reactions with 1,3-dipoles are a plausible transformation. For instance, the reaction of N-vinylpyrroles with cyclic nitrones and azomethine imines has been shown to proceed via [3+2] cycloaddition pathways. researchgate.net Similarly, tertiary amine N-oxides can react with silyl (B83357) imines in a [3+2] cycloaddition to form 1,2-diamines. nih.gov These examples suggest that the vinyl group of this compound could act as a dipolarophile in reactions with various 1,3-dipoles to generate five-membered heterocyclic rings.

Cross-Coupling Reactions (e.g., Vinylation)

The vinyl group can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While the direct cross-coupling of this compound is not documented, the reactivity of similar N-vinyl carbamates in such reactions provides a strong precedent. For example, palladium-catalyzed cross-coupling reactions of vinyl chlorides are well-established. rsc.org

Vinylation reactions, such as the Heck, Suzuki, and Stille couplings, are common transformations for vinyl groups. youtube.com In a Heck reaction, the vinyl group could couple with an aryl or vinyl halide in the presence of a palladium catalyst. For a Suzuki coupling, the vinyl group would typically be converted to a vinyl boronic acid or ester, which would then be coupled with an organic halide. The development of palladium-catalyzed methods for the synthesis of N-aryl carbamates from aryl chlorides and triflates highlights the utility of cross-coupling in carbamate chemistry. organic-chemistry.org The cross-coupling of N-vinyl carbamates has also been explored, indicating the potential for such transformations with the title compound. researchgate.net

Reactivity of the N-Carbamate Linkage

The carbamate group is a powerful directed metalation group (DMG) in organic synthesis. baranlab.orgnih.gov This functionality can direct strong bases, typically organolithium reagents, to deprotonate the molecule at a specific, adjacent position. baranlab.orgwikipedia.org The heteroatom of the carbamate coordinates to the lithium cation, facilitating deprotonation at the ortho- position in aromatic systems or an adjacent position in other frameworks. baranlab.orgwikipedia.org This regioselective lithiation creates a nucleophilic center that can then react with various electrophiles. baranlab.orgwikipedia.org

While much of the research has focused on aryl O-carbamates, the principle of directed ortho-metalation (DoM) can be applied to other systems. nih.govharvard.edu The strength of the carbamate as a DMG is well-established, often showing greater directing power than other oxygen-based groups. nih.gov The use of strong bases like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, is common in these reactions. baranlab.org

For this compound, the carbamate group could potentially direct the metalation of the vinyl group. However, the presence of the formyl group adds complexity, as it is also a potential site for nucleophilic attack by the organolithium reagent.

The nitrogen atom of the carbamate can undergo alkylation and arylation reactions. While direct N-alkylation of the formyl-substituted carbamate is less common, N-arylation of carbamates, in general, is a well-developed transformation. organic-chemistry.org Traditional methods often rely on palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org More recently, photosensitized nickel catalysis has emerged as a highly efficient alternative for the N-arylation of Boc-protected amines with aryl electrophiles at room temperature. organic-chemistry.orgnih.gov Copper-catalyzed methods have also been developed for the N-arylation of primary carbamates with aryl halides and boronic acids, offering a cost-effective approach. researchgate.netrsc.org

These reactions provide access to a wide range of N-aryl carbamates, which are valuable intermediates in the synthesis of biologically active molecules. organic-chemistry.orgnih.gov

Table 2: Catalytic Systems for N-Arylation of Carbamates

| Catalyst System | Reactants | Product | Reference |

| Ni(II)/Photoredox | Boc-amine, Aryl halide | N-Aryl carbamate | organic-chemistry.orgnih.gov |

| CuI | Primary carbamate, Aryl halide | N-Aryl carbamate | researchgate.net |

| Copper(II)/Boronic Acid | C-amino-NH-azole, Aryl boronic acid | N-Aryl aminoazole | rsc.org |

This table summarizes general methods for N-arylation that could be applicable to derivatives of this compound after modification or deprotection.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its susceptibility to removal under specific acidic or nucleophilic conditions. organic-chemistry.orgmdpi.com

Acidic hydrolysis is the most common method for Boc deprotection. organic-chemistry.org The reaction proceeds through protonation of the carbamate oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. mdpi.comresearchgate.net The carbamic acid then readily decarboxylates to yield the free amine. mdpi.comresearchgate.net A variety of acidic reagents can be used, including trifluoroacetic acid, hydrochloric acid, and aqueous phosphoric acid. organic-chemistry.orgnih.gov The use of aqueous phosphoric acid is considered an environmentally benign method. nih.govorganic-chemistry.org

Nucleophilic cleavage offers an alternative deprotection strategy. Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in THF have been shown to cleave carbamates, with the mechanism proposed to involve a nucleophilic attack of the fluoride anion on the carbonyl carbon. lookchem.comorganic-chemistry.org Another method involves the use of 2-mercaptoethanol (B42355) in the presence of a base. researchgate.net

Table 3: Common Reagents for Boc Deprotection

| Reagent | Conditions | Mechanism | Reference |

| Trifluoroacetic Acid (TFA) | Anhydrous, Room Temp | Acidic Hydrolysis | organic-chemistry.org |

| Aqueous Phosphoric Acid | Mild conditions | Acidic Hydrolysis | nih.govorganic-chemistry.org |

| Tetra-n-butylammonium fluoride (TBAF) | THF, Reflux | Nucleophilic Cleavage | lookchem.comorganic-chemistry.org |

| 2-Mercaptoethanol/Base | N,N-dimethylacetamide, 75 °C | Nucleophilic Cleavage | researchgate.net |

The stability of the Boc group to many nucleophiles and basic conditions is largely due to the steric hindrance provided by the bulky tert-butyl group. reddit.com This steric bulk physically blocks the approach of nucleophiles to the electrophilic carbonyl carbon of the carbamate.

Under acidic deprotection conditions, the mechanism is facilitated by the formation of the highly stable tert-butyl cation upon cleavage. researchgate.net The electronic stability of this tertiary carbocation is a key driving force for the reaction. Therefore, the deprotection is not solely a steric effect but a combination of the steric hindrance to nucleophilic attack under basic or neutral conditions and the electronic stabilization of the leaving group under acidic conditions.

Deprotection Strategies and Mechanisms (e.g., Acidic Hydrolysis, Nucleophilic Cleavage)

Concurrent and Chemo-selective Reactivity Studies

The presence of three distinct reactive sites—the electrophilic formyl carbonyl carbon, the nucleophilic and electrophilic vinyl group, and the sterically hindered yet potentially reactive carbamate—endows this compound with a rich and complex chemical profile. Understanding the selective reactivity of each site is paramount for its application in organic synthesis.

Interplay between Formyl, Vinyl, and Carbamate Reactivity

The N-formyl and N-carbamate groups act as electron-withdrawing groups, polarizing the vinyl group and making the β-carbon susceptible to nucleophilic attack. This is a classic example of an N-acyl enamine system. The delocalization of the nitrogen lone pair into both the formyl and carbamate carbonyls reduces the nucleophilicity of the nitrogen and, consequently, the β-carbon of the vinyl group compared to a simple enamine.

The formyl group, being directly attached to the nitrogen of the vinyl moiety, creates an α,β-unsaturated aldehyde-like system within the N-vinylformamide core. This conjugation makes both the formyl carbon and the β-carbon of the vinyl group electrophilic centers. acs.org The competition between 1,2-addition (at the formyl group) and 1,4-addition (at the vinyl group) by nucleophiles is a key aspect of its reactivity. Hard nucleophiles are expected to favor attack at the harder electrophilic center, the formyl carbon, while softer nucleophiles may prefer the softer β-carbon of the vinyl group. acs.org

The bulky tert-butyl group of the carbamate provides significant steric hindrance around the nitrogen and the vinyl group. This steric shield can influence the regioselectivity of reactions, favoring attack at the less hindered formyl group. For instance, in reactions involving bulky reagents, the formyl group is more accessible than the vinyl group.

The electronic nature of the carbamate also plays a role. The tert-butoxycarbonyl group is a good electron-withdrawing group, which, in conjunction with the formyl group, significantly lowers the energy of the LUMO of the conjugated system, making it more reactive towards nucleophiles and in cycloaddition reactions.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Role as a Versatile Building Block for Heterocyclic Compound Synthesis

The strategic placement of a vinyl group and an amide-like functionality (carbamate) on the same nitrogen atom positions tert-butyl formyl(vinyl)carbamate as a potent precursor for the construction of various heterocyclic rings. The electron-withdrawing nature of the adjacent formyl and Boc groups activates the vinyl moiety, rendering it susceptible to a range of chemical transformations.

Isoxazolidines are five-membered saturated heterocycles containing adjacent nitrogen and oxygen atoms, which serve as crucial intermediates in the synthesis of natural products and pharmacologically active molecules. The primary method for their construction is the 1,3-dipolar cycloaddition of a nitrone with an alkene. nsf.govnih.gov While direct cycloaddition using this compound is not extensively documented, its structure is amenable to transformations that would generate suitable precursors for isoxazolidine (B1194047) synthesis.

For instance, the vinyl group could be a handle for conversion into a nitrone. Alternatively, the activated nature of the vinyl group suggests it could act as the dipolarophile in a reaction with a suitable nitrone. Research has demonstrated that Lewis acid catalysis can enhance the kinetics and control the stereoselectivity of such cycloadditions. nsf.gov In a related approach, novel [2+2+1] cycloaddition reactions have been developed for synthesizing isoxazolines, which are unsaturated analogs of isoxazolidines. This method employs N-tosylhydrazones, tert-butyl nitrite, and alkenes, proceeding through the in-situ generation of a nitronate that undergoes cycloaddition. researchgate.net

Table 1: Catalyst and Conditions for Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition

| Catalyst | Dipolarophile | Reaction Time | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Ni(ClO₄)₂·6H₂O (10 mol%) | 3,5-dimethylacryloylpyrazole | 10 min | 100% Regioselectivity | Up to 99% | nih.gov |

Pyrrole (B145914) Derivatives: The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds. Its synthesis can be achieved through numerous strategies, including multicomponent reactions and cycloadditions. rsc.orgmdpi.com Azomethine ylides, for example, are common intermediates in 1,3-dipolar cycloadditions to form pyrrolidine (B122466) rings, which can be subsequently oxidized to pyrroles. nih.gov The structure of this compound suggests it could potentially participate in such reactions as a synthetic equivalent of an activated olefin.

Pyridine (B92270) Derivatives: Pyridines are ubiquitous in medicinal chemistry and materials science. A particularly relevant synthesis involves the conversion of N-vinyl amides into pyridine rings. This transformation proceeds by activating the amide with an agent like trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring. organic-chemistry.org As this compound is a specialized N-vinyl amide, it is a prime candidate for this type of cyclization, offering a direct route to highly substituted pyridines. Other classical methods, such as the Hantzsch synthesis, rely on the condensation of β-ketoesters, aldehydes, and ammonia, and represent alternative pathways where a molecule with the functionality of this compound could be integrated. ijnrd.org

Table 2: Selected Methods for Pyridine Synthesis

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Amide Annulation | N-vinyl/N-aryl amides, π-nucleophiles | Single-step conversion, broad functional group tolerance. | organic-chemistry.org |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Classic condensation method for dihydropyridines, followed by oxidation. | ijnrd.org |

The reactivity of the vinyl carbamate (B1207046) moiety extends to the synthesis of other important N-heterocycles. For instance, synthetic routes that produce pyridines can be adapted to create fused systems like pyrido[2,3-d]pyrimidines. nih.gov Furthermore, research has shown that N-vinyl carbamates can be synthesized through a metal-free cascade reaction of NH-1,2,3-triazoles with electrophiles like triphosgene. This one-pot method can also be adapted to prepare related structures such as N-vinylureas and carbamothioates by including various nucleophiles, highlighting the versatility of the N-vinyl functional group in constructing diverse heterocyclic systems. nih.gov

Intermediate in Stereoselective Synthesis

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical in the preparation of chiral drugs and complex molecules. The presence of both a chiral directing group and a reactive handle is essential for achieving high levels of stereocontrol. This compound, with its distinct functional groups, offers potential anchor points for guiding stereoselective transformations.

While specific enantioselective reactions guided by the formyl or vinyl group of this compound are not widely reported, the principles can be inferred from related systems. The carbamate group itself is a well-established participant in stereoselective synthesis. For example, asymmetric aldol (B89426) reactions have been used to set stereogenic centers in molecules containing a tert-butyl carbamate, leading to the synthesis of chiral building blocks like aminoalkyl oxiranes. nih.gov

In other examples, the cooperative catalysis between an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid enables the highly enantioselective N-H insertion of tert-butyl carbamate into vinyldiazoacetates. orgsyn.org This demonstrates that the carbamate nitrogen can be a site for stereoselective bond formation under chiral catalysis. The formyl group within this compound could similarly be targeted by chiral catalysts to induce enantioselectivity in aldol, Mannich, or other carbonyl addition reactions, with the adjacent bulky carbamate influencing the facial selectivity of the approaching nucleophile.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings with a high degree of diastereoselectivity. The stereochemical outcome is governed by the electronic nature and steric profile of the substituents on both the diene and the dienophile. The vinyl group in this compound, activated by the electron-withdrawing formyl and carbamate groups, is expected to function as an effective dienophile.

A closely related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been studied as a "chameleon" diene, meaning it can react efficiently with both electron-rich and electron-deficient dienophiles. mdpi.comnih.gov This work provides a model for how the Boc-carbamate group influences reactivity in cycloadditions. In the case of this compound acting as a dienophile, the formyl and carbamate substituents would exert significant steric and electronic influence, directing the diastereochemical course of the reaction. The relative orientation of these groups with respect to the incoming diene would determine the endo/exo selectivity, a key aspect of diastereocontrol in Diels-Alder reactions. mdpi.com The general principles of frontier molecular orbital (FMO) theory dictate that the symmetry of the interacting orbitals determines whether a cycloaddition is thermally or photochemically allowed and influences the stereochemical outcome. youtube.com

Precursor for Diversified Molecular Architectures

The unique combination of a vinyl group, a carbamate, and a formyl group within one molecule endows this compound with the potential to be a linchpin in the assembly of complex molecules. The vinyl group can act as a handle for various addition and cycloaddition reactions, while the N-formyl-N-carbamate functionality can be manipulated to introduce nitrogen-containing moieties.

Preparation of Complex Amine Derivatives and Their Scaffolds

The synthesis of complex amine derivatives and nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. The vinyl carbamate moiety within this compound can be envisioned as a masked enamine or imine equivalent, which are classical precursors for the formation of aza-heterocycles.

Enamides, which are structurally related to this compound, are known to be excellent substrates for the synthesis of a variety of nitrogen-containing ring systems. For instance, the protonation of an enamide can generate an iminium ion, which can then be trapped by a tethered nucleophile to initiate cyclization. This aza-Prins type cyclization is a powerful strategy for constructing alkaloid skeletons. Similarly, the vinyl group of this compound could be leveraged in transition-metal-catalyzed hydroaminations or multicomponent reactions to generate complex amine scaffolds.

The carbamate group itself is a well-established protecting group for amines, which can be cleaved under specific conditions to reveal a primary or secondary amine. Furthermore, carbamates can be directly converted to tertiary amines through extrusive alkylation, a process that avoids traditional protection-deprotection sequences. This reactivity, combined with the vinyl functionality, could allow for the one-pot synthesis of complex, substituted amines. A general representation of how vinyl carbamates can be utilized in the synthesis of amine derivatives is shown below.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| Vinyl Carbamate | 1. H+2. Intramolecular Nucleophile | Cyclic Amine | Alkaloid Synthesis |

| Vinyl Carbamate | Organolithium Reagent | Substituted Amine | Fine Chemical Synthesis |

| Vinyl Carbamate | Alkyl Halide, Base | N-Alkylated Amine | Pharmaceutical Intermediate |

Synthesis of Spirocyclopropanated Analogues

Spirocycles, particularly those containing a cyclopropane (B1198618) ring, are highly sought-after motifs in drug discovery due to their unique three-dimensional structures and favorable physicochemical properties. The synthesis of spirocyclopropyl oxindoles, for example, has been achieved with high diastereoselectivity through multicomponent reactions involving enamides.

The vinyl group of this compound is a prime candidate for cyclopropanation reactions. The reaction with a suitable carbene or carbenoid source could furnish the corresponding cyclopropyl (B3062369) derivative. The stereochemical outcome of such a reaction could potentially be influenced by the adjacent bulky tert-butyl and formyl groups.

Furthermore, enamides have been shown to participate in (3+2) cycloaddition reactions with donor-acceptor cyclopropanes to yield spiro(cyclopentane-1,3'-indoline) derivatives with excellent diastereoselectivity. This suggests that this compound could similarly act as a two-carbon component in cycloadditions to construct spirocyclic systems. The general strategy for the synthesis of spirocyclopropanated compounds from vinyl carbamate precursors is outlined in the following table.

| Reaction Type | Reactants | Product | Key Features |

| Cyclopropanation | Vinyl Carbamate, Diazo Compound, Catalyst | Cyclopropyl Carbamate | Access to strained ring systems |

| (3+2) Cycloaddition | Vinyl Carbamate, Donor-Acceptor Cyclopropane | Spirocyclopentane | Diastereoselective, builds complexity rapidly |

| Multicomponent Reaction | Isatin, Amine, Vinyl Carbamate | Spirooxindole | High atom economy |

Functionalization of Challenging C-H Bonds (e.g., tert-butyl C-H bonds)

The direct functionalization of unactivated C-H bonds is a major goal in modern organic synthesis, as it offers a more atom- and step-economical approach to molecule construction. The carbamate group is a known directing group for C-H activation. For instance, rhodium catalysts have been employed for the chelation-assisted functionalization of C-H bonds in the presence of a carbamate directing group.

While the formyl group on the nitrogen in this compound might complicate this, the potential for directing C-H functionalization remains. It is conceivable that the oxygen of the carbamate could direct a transition metal catalyst to a nearby C-H bond, including those of the sterically hindered tert-butyl group. The functionalization of a tert-butyl C-H bond is particularly challenging due to its steric bulk and lack of electronic activation. A successful intramolecular C-H functionalization would lead to the formation of a novel heterocyclic system.

Recent advances have seen the development of cobalt-catalyzed enantioselective C-H functionalization, broadening the scope of accessible chiral molecules. The application of such methodologies to a substrate like this compound could open up new avenues for the synthesis of complex, chiral nitrogen-containing compounds. The table below summarizes potential C-H functionalization reactions.

| Catalyst System | C-H Bond Targeted | Potential Product | Significance |

| Rh(III) | Aryl C-H | Annulated Heterocycle | Rapid assembly of polycyclic systems |

| Pd(II) | Alkenyl C-H | Functionalized Vinyl Carbamate | Introduction of new functional groups |

| Co(III) | tert-Butyl C-H | Fused Heterocycle | Functionalization of a highly unreactive bond |

Theoretical and Computational Studies of Tert Butyl Formyl Vinyl Carbamate

Conformational Analysis and Intramolecular Interactions

A complete understanding of the chemical and physical properties of tert-butyl formyl(vinyl)carbamate necessitates a detailed conformational analysis. The presence of rotatable bonds around the nitrogen atom and the bulky tert-butyl group suggests a complex potential energy surface with multiple local minima.

Conformational Landscape: The primary focus of a conformational analysis would be to identify the most stable conformers of the molecule. This involves mapping the potential energy surface by systematically rotating the key dihedral angles, such as the C-N bond of the carbamate (B1207046) and the N-C(formyl) bond. High-level quantum mechanical calculations, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)), would be required to accurately calculate the energies of these conformers. The results would likely reveal the preferred orientations of the vinyl, formyl, and tert-butyl groups relative to each other.

Intramolecular Interactions: The geometry of the stable conformers is dictated by a balance of various intramolecular interactions. These can be investigated using computational methods to understand their nature and magnitude. Key interactions to consider would include:

Steric Hindrance: The bulky tert-butyl group is expected to play a significant role in determining the conformational preferences by sterically clashing with the vinyl and formyl groups.

Electronic Effects: The electron-withdrawing nature of the formyl and vinyl groups can influence the electron distribution across the carbamate linkage. This can be analyzed through Natural Bond Orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization.

Dipole-Dipole Interactions: The relative orientation of the polar formyl and carbamate groups will result in dipole-dipole interactions that can either stabilize or destabilize certain conformations.

A detailed analysis of these interactions would provide a fundamental understanding of the molecule's intrinsic properties and how they influence its reactivity.

Application of Computational Methods in Catalyst Design and Substrate Prediction

Computational methods are invaluable tools for designing catalysts and predicting substrate reactivity for reactions involving molecules like this compound.

Catalyst Design: this compound can potentially undergo various catalytic transformations, such as hydroformylation of the vinyl group or reactions involving the formyl group. Computational chemistry can aid in the design of efficient catalysts for such reactions. For instance, in a hypothetical hydroformylation reaction, DFT calculations could be employed to:

Screen Potential Catalysts: By calculating the reaction profiles for different metal catalysts (e.g., rhodium, cobalt), one can identify candidates that exhibit the lowest activation barriers for the desired reaction pathway.

Optimize Ligand Scaffolds: For a given metal center, the electronic and steric properties of the surrounding ligands can be computationally modified to enhance catalytic activity and selectivity.

Substrate Prediction: Computational models can also be used to predict how this compound would behave as a substrate in various reactions. This involves:

Modeling Reaction Mechanisms: By elucidating the step-by-step mechanism of a potential reaction, computational studies can identify the rate-determining step and the factors that control the reaction's outcome.

Predicting Regio- and Stereoselectivity: For reactions that can yield multiple products, computational methods can predict the most likely outcome by comparing the activation energies of the different reaction pathways.

Future Research Directions and Synthetic Prospects

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. For a compound like tert-butyl formyl(vinyl)carbamate, the development of environmentally benign and efficient synthetic routes is a crucial area for future investigation.

Catalyst Reuse and Recovery in this compound Synthesis

The synthesis of vinyl carbamates can be achieved through various catalytic methods, including ruthenium-catalyzed reactions of carbon dioxide, amines, and alkynes. rsc.orgacs.orgacs.org A significant advancement in the sustainable synthesis of carbamates involves the use of polymer-supported catalysts, which facilitate easy recovery and reuse. For instance, a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been successfully employed in the three-component coupling of CO2, amines, and alkyl halides to produce carbamates under mild conditions, with the catalyst being recyclable for several runs. chemistryviews.org Future research could adapt these principles to the synthesis of this compound. The development of heterogeneous catalysts for its synthesis would not only simplify purification processes but also reduce waste and production costs, aligning with the goals of green chemistry. Similarly, the use of palladium on carbon (Pd/C) catalysts for the hydrogenation of vinyl derivatives offers a sustainable approach due to the ease of catalyst separation and potential for recycling. mdpi.com

Exploration of Bio-Catalytic or Photoredox Approaches

Biocatalysis and photoredox catalysis represent cutting-edge fields in sustainable synthesis, offering mild reaction conditions and high selectivity.

Bio-catalytic Synthesis: The enzymatic synthesis of carbamates has been demonstrated using promiscuous esterases/acyltransferases in aqueous media, showcasing the potential for environmentally friendly synthetic routes. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used in the synthesis and resolution of carbamate (B1207046) derivatives. beilstein-journals.orgnih.gov Future work could explore the use of enzymes for the synthesis of this compound, potentially offering high enantioselectivity and avoiding the use of toxic reagents and solvents. The integration of biocatalysis into flow chemistry processes further enhances the sustainability and efficiency of carbamate synthesis. beilstein-journals.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of enamides and enecarbamates. nih.gov This method allows for the formation of C-C bonds under mild conditions, often with high functional group tolerance. For instance, the use of iridium-based photocatalysts can facilitate the alkylation and arylation of N-vinyl compounds. nih.gov The application of photoredox catalysis to this compound could unlock novel reaction pathways, such as the direct introduction of functional groups at the vinyl C-H bonds. Furthermore, photoredox-catalyzed methods have been developed for the stereospecific vinylation of various substrates, which could be adapted for reactions involving this compound. d-nb.info

Expansion of Reactive Modes and Synthetic Applications

The reactivity of this compound is largely unexplored. Future research will likely focus on harnessing its unique combination of functional groups to develop novel synthetic transformations.

Unlocking Novel C-H Functionalization Pathways

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The carbamate group can act as a directing group in transition-metal-catalyzed C-H activation reactions. magtech.com.cn While this has been extensively studied for N-aryl carbamates, the exploration of C(sp2)-H functionalization of the vinyl group in this compound remains a promising area. Iron-catalyzed carbene-transfer reactions have also been shown to be effective for C-H functionalization under mild and sustainable conditions. nih.govmdpi.com The development of methods for the selective C-H functionalization of either the vinyl or the formyl group would significantly expand the synthetic utility of this compound. Photochemical approaches, particularly those involving acridine-based photocatalysts, have shown success in the α-C–H bond functionalization of N-Boc protected amines and could be explored for the activation of C-H bonds in the tert-butyl group of the carbamate. arkat-usa.orgresearchgate.net

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. wiley-vch.de20.210.105

Cascade Reactions: The vinyl and formyl groups of this compound make it an ideal candidate for cascade reactions. For example, a reaction could be initiated at the formyl group, followed by a cyclization involving the vinyl carbamate moiety. Palladium-catalyzed cascade reactions are particularly powerful for the rapid construction of complex polycyclic scaffolds. rsc.org

Multicomponent Reactions: N-vinyl carbamates have been successfully employed as dienophiles in Povarov reactions, a type of multicomponent reaction used to synthesize tetrahydroquinolines. nih.gov The integration of this compound into MCRs could provide rapid access to complex molecular architectures. nih.gov The presence of the formyl group could either participate directly in the MCR or serve as a handle for post-MCR modifications. The development of new MCRs that specifically leverage the unique reactivity of this compound is a fertile ground for future research.

Fine-tuning Reactivity for Enhanced Chemo-, Regio-, and Stereoselectivity

Achieving high levels of selectivity is a central goal in organic synthesis. Future work on this compound will undoubtedly focus on controlling the outcome of its reactions.

Chemoselectivity: The presence of multiple reactive sites (vinyl group, formyl group, and potentially the Boc group) necessitates the development of highly chemoselective reactions. For example, reaction conditions could be optimized to selectively transform the formyl group while leaving the vinyl carbamate intact, or vice versa. The hierarchical reduction of carbamates to different products based on reaction conditions has been demonstrated, suggesting that such control is feasible. rsc.org

Regioselectivity: In reactions involving the vinyl group, such as additions or cross-coupling reactions, controlling the regioselectivity (i.e., which carbon of the double bond reacts) is crucial. For instance, in hydroformylation reactions of N-vinyl carboxamides, the regioselectivity can be controlled to favor the formation of either the α- or β-amino aldehyde product. nih.gov The development of catalysts and reaction conditions that allow for the regioselective functionalization of the vinyl group in this compound would be highly valuable.

Stereoselectivity: Many applications of chiral molecules require high stereochemical purity. Future research should focus on developing stereoselective reactions of this compound. This could involve the use of chiral catalysts for enantioselective transformations or diastereoselective reactions that take advantage of the existing stereochemistry of a substrate. The stereospecific transformation of vinyl carbamates into vinyl zirconocene (B1252598) derivatives has been reported, indicating that high levels of stereocontrol are achievable. thieme-connect.comthieme-connect.de Furthermore, highly stereoselective methods for the synthesis of vinyl triflates from related 1,3-dicarbonyl compounds have been developed, which could be adapted for stereoselective transformations of the formyl group in the target molecule. organic-chemistry.org

Table of Referenced Research Findings

| Research Area | Key Finding | Potential Application for this compound |

| Sustainable Synthesis | Polymer-supported DBU can be used as a recyclable catalyst for carbamate synthesis. chemistryviews.org | Development of a green, catalytic synthesis with catalyst reuse. |

| Biocatalysis | Promiscuous esterases can synthesize carbamates in water. nih.gov | Enzymatic synthesis for improved sustainability and potential enantioselectivity. |

| Photoredox Catalysis | Visible-light photoredox catalysis enables direct C-H functionalization of enamides. nih.gov | Mild and selective introduction of functional groups at the vinyl position. |

| C-H Functionalization | The carbamate group can direct transition-metal-catalyzed C-H activation. magtech.com.cn | Directed functionalization of the vinyl group. |

| Cascade Reactions | Palladium-catalyzed cascade cyclizations are effective for building complex scaffolds. rsc.org | Rapid assembly of polycyclic structures utilizing both the vinyl and formyl groups. |

| Multicomponent Reactions | N-vinyl carbamates are effective dienophiles in the Povarov reaction. nih.gov | One-pot synthesis of complex heterocyclic compounds. |

| Selectivity | Rhodium catalysts can control the regio- and enantioselectivity of hydroformylation of N-vinyl carboxamides. nih.gov | Controlled and selective functionalization of the vinyl group. |

Exploration of this compound as a Precursor for Advanced Materials

The unique structural features of this compound, which combine a reactive vinyl group with a protected amine functionality, make it an intriguing candidate for the synthesis of advanced functional polymers. Although direct polymerization studies on this specific monomer are not extensively reported, the broader class of vinyl carbamates has been recognized for its potential in creating materials with tailored properties. nih.govrsc.org Future research is poised to explore the polymerization of this compound and the characterization of the resulting polymers.

One of the primary advantages of using a monomer like this compound is the ability to create polymers with pendant protected amine groups. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, yielding a primary amine. This opens up a versatile platform for post-polymerization modification, where a wide array of functional groups can be introduced onto the polymer backbone. This approach could lead to the development of materials with applications in areas such as drug delivery, gene therapy, and catalysis.

Furthermore, the formyl group attached to the nitrogen atom introduces an additional layer of chemical functionality. This group could potentially influence the stereochemistry of polymerization, leading to polymers with specific tacticities and, consequently, unique physical and chemical properties. The exploration of different polymerization techniques, such as free radical polymerization, controlled radical polymerization (e.g., ATRP or RAFT), and coordination polymerization, will be crucial in understanding how to control the architecture of polymers derived from this compound.

The table below outlines potential research directions for the development of advanced materials from this precursor.

| Research Direction | Potential Application | Key Parameters to Investigate |

| Homopolymerization | Development of functional scaffolds for further modification. | Monomer concentration, initiator type, temperature, solvent. |

| Copolymerization | Tuning of material properties (e.g., solubility, thermal stability, reactivity). | Comonomer selection, monomer feed ratio, reactivity ratios. |

| Post-polymerization Modification | Creation of materials for biomedical applications, sensors, or catalysts. | Deprotection conditions, functionalization reagents, reaction efficiency. |

| Stereocontrolled Polymerization | Production of polymers with defined stereochemistry for advanced applications. | Catalyst/initiator design, polymerization temperature. |

The resulting polymers could be investigated for their self-assembly properties, their ability to form well-defined nanostructures, and their responsiveness to external stimuli such as pH or temperature. Such "smart" materials have a wide range of potential applications in fields like tissue engineering and smart coatings.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the conformational landscape and electronic structure of this compound is fundamental to predicting its reactivity and designing efficient polymerization strategies. Advanced spectroscopic techniques, in conjunction with computational modeling, can provide unprecedented insights into the molecule's behavior at the atomic level.

While specific spectroscopic and computational studies on this compound are not yet prevalent in the literature, methodologies applied to similar carbamate systems can serve as a blueprint for future investigations. acs.orgchemrxiv.org For instance, a combination of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, coupled with density functional theory (DFT) calculations, can be employed to elucidate the preferred conformations of the monomer in different environments. acs.orgchemrxiv.org

Vibrational circular dichroism (VCD) could be a powerful tool to study the stereochemical aspects of the molecule, particularly if chiral polymerization catalysts are employed. acs.org Computationally, DFT methods can be used to calculate key molecular properties, including:

Optimized Geometries and Conformational Energies: To identify the most stable conformers of the monomer and the energy barriers between them.

Vibrational Frequencies: To aid in the assignment of experimental IR and Raman spectra. acs.org

NMR Chemical Shifts: To correlate the calculated molecular structure with experimental NMR data. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's reactivity and electronic properties.

Reaction Pathways: To model the mechanism of polymerization and predict the stereochemical outcome.

The following table summarizes the potential advanced spectroscopic and computational approaches that could be applied to study this compound.

| Technique | Information Gained |

| Spectroscopy | |

| 1D and 2D NMR (¹H, ¹³C) | Connectivity, conformational analysis, and monomer purity. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Vibrational modes, functional groups, and hydrogen bonding interactions. |

| Vibrational Circular Dichroism (VCD) | Chiral information and absolute configuration of stereocenters. |

| Computational Chemistry | |

| Density Functional Theory (DFT) | Molecular geometry, conformational energies, electronic structure, and spectroscopic parameters. acs.orgchemrxiv.org |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the monomer and polymer in solution, self-assembly processes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of polymerization reactions in complex environments. |

By integrating these advanced experimental and theoretical methods, researchers can build a comprehensive model of this compound's structure-property relationships. This fundamental knowledge is indispensable for unlocking its full potential as a building block for the next generation of advanced materials. The path forward for this compound is one of discovery, with significant opportunities for innovation in both fundamental chemistry and applied material science.

Q & A

Q. What are common synthetic routes for tert-butyl carbamate derivatives, and how can they be adapted for formyl(vinyl) substitutions?

tert-Butyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions. For formyl(vinyl) derivatives, a two-step approach is often employed:

- Step 1 : Introduce the tert-butyl carbamate group using Boc-protection reagents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃) .

- Step 2 : Functionalize the vinyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) or formylation using Vilsmeier-Haack conditions (POCl₃/DMF) . Key analytical tools: Monitor reactions with TLC (Rf comparison) and confirm structures via H/C NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Q. How should researchers characterize tert-butyl formyl(vinyl)carbamate derivatives to confirm purity and structure?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

- Spectroscopy :

- NMR : Identify formyl protons (δ 9.8–10.2 ppm) and vinyl protons (δ 5.5–6.5 ppm) .

- IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .

Q. What storage conditions ensure stability for tert-butyl carbamates with reactive substituents?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use .

- Light Sensitivity : Amber glass vials recommended for formyl-containing derivatives to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in formylation reactions of vinyl-carbamate intermediates?

- Substrate Design : Electron-donating groups (e.g., methoxy) on the vinyl moiety enhance formylation at the β-position .

- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., P(t-Bu)₃) to direct formylation to sterically accessible sites .

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times favor regioselectivity over thermodynamic products .

Q. What strategies resolve contradictions in reported solubility data for tert-butyl carbamate derivatives?

- Experimental Validation : Perform parallel solubility tests in DMSO, methanol, and dichloromethane using gravimetric analysis .

- Computational Prediction : Apply Hansen solubility parameters (HSPiP software) to correlate experimental data with molecular polarity .

- Literature Cross-Reference : Compare data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor-supplied values to identify outliers .

Q. How can this compound be utilized in multicomponent reactions for bioactive scaffold synthesis?

- Ugi Reaction : Combine with amines, isocyanides, and carboxylic acids to generate peptidomimetics .

- Click Chemistry : Azide-functionalized carbamates undergo Cu(I)-catalyzed cycloaddition with alkynes for triazole-linked hybrids .

- In Situ Protection : Use the tert-butyl group as a transient protecting agent during C–H activation steps .

Q. What analytical methods detect decomposition products in aged samples of tert-butyl carbamates?

- LC-MS/MS : Identify hydrolyzed products (e.g., formic acid, vinyl amines) via fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Monitor mass loss between 100–200°C to detect thermal degradation .

- F NMR (if fluorinated analogs): Track defunctionalization by observing loss of fluorine signals .

Data Interpretation & Troubleshooting

Q. How to address inconsistent biological activity data in cell-based assays with carbamate derivatives?

- Control Experiments : Test hydrolyzed products (e.g., free amines) to rule out off-target effects .

- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess metabolic interference .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from nonspecific aggregation .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set to model transition states for formylation .

- Machine Learning : Train models on existing carbamate reaction datasets (e.g., USPTO) to predict yields .

- MOE Software : Simulate steric/electronic effects of substituents on reaction pathways .

Biological & Pharmacological Applications

Q. What in vitro assays are suitable for screening the bioactivity of tert-butyl carbamate derivatives?

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .

- Cellular Uptake : Confocal microscopy using BODIPY-labeled carbamates to track intracellular localization .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.